molecular formula C17H14O3 B14283652 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one CAS No. 139087-57-3

1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one

Cat. No.: B14283652
CAS No.: 139087-57-3
M. Wt: 266.29 g/mol
InChI Key: SCGWMYSILISVPD-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both phenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 2,5-dihydroxybenzaldehyde and acetophenone are reacted in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, its conjugated dienone structure allows it to participate in redox reactions, which can modulate cellular processes.

Comparison with Similar Compounds

1-(2,5-Dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one can be compared with other similar compounds, such as:

    1-(2,5-Dihydroxyphenyl)-2-buten-1-one: This compound has a similar structure but with a shorter carbon chain.

    1-(2,5-Dihydroxyphenyl)-3-methoxy-butan-1-one: This derivative includes a methoxy group, which can alter its chemical properties and reactivity.

    1-(2,5-Dihydroxyphenyl)-3-hydroxybutan-1-one: The presence of an additional hydroxyl group can enhance its hydrogen bonding capabilities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

139087-57-3

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H14O3/c18-14-10-11-17(20)15(12-14)16(19)9-5-4-8-13-6-2-1-3-7-13/h1-12,18,20H

InChI Key

SCGWMYSILISVPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C=CC(=C2)O)O

Origin of Product

United States

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